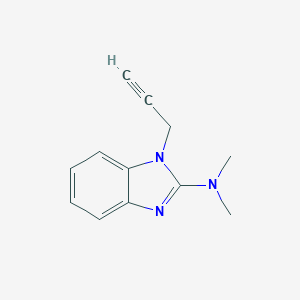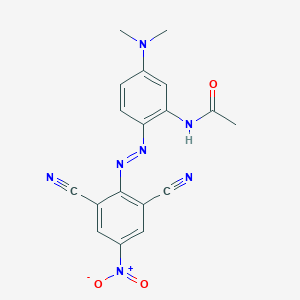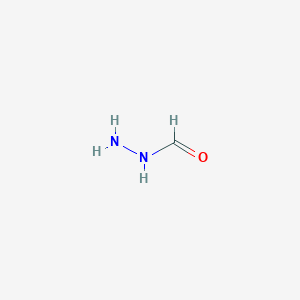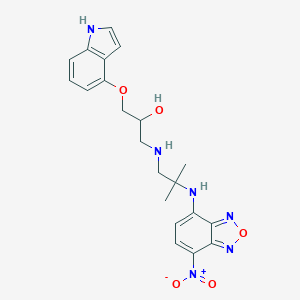
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine, also known as DMPA, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMPA belongs to the class of benzimidazole derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and differentiation. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has also been found to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity. Researchers should take precautions when handling N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine and use appropriate safety measures.
Direcciones Futuras
There are several future directions for N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine research. One area of interest is the development of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine-based anticancer drugs. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine-based antiviral drugs. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to have activity against HIV-1 and HSV-1, and further research is needed to determine its potential as a therapeutic agent for these viruses. Additionally, further research is needed to determine the mechanism of action of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine and its potential for use in other therapeutic applications.
Métodos De Síntesis
The synthesis of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with propargyl bromide and dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine by the addition of a strong acid. The yield of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine varies depending on the reaction conditions, but it can be obtained in good purity and yield using this method.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has shown potential as a therapeutic agent in various preclinical studies. It has been shown to have anticancer, antiviral, and antibacterial properties. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against HIV-1 and HSV-1. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
Número CAS |
117953-91-0 |
|---|---|
Nombre del producto |
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine |
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-prop-2-ynylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H13N3/c1-4-9-15-11-8-6-5-7-10(11)13-12(15)14(2)3/h1,5-8H,9H2,2-3H3 |
Clave InChI |
GLFFEMKEYVLFNI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1CC#C |
SMILES canónico |
CN(C)C1=NC2=CC=CC=C2N1CC#C |
Sinónimos |
1H-Benzimidazol-2-amine,N,N-dimethyl-1-(2-propynyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















